molecular formula C15H17ClN2OS B6625717 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

Cat. No. B6625717
M. Wt: 308.8 g/mol
InChI Key: NNUSYFLXMRFGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide binds to the active site of BTK, preventing its activation and downstream signaling. BCR signaling is critical for the survival and proliferation of B-cells, particularly in B-cell malignancies. By inhibiting BTK, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and physiological effects:
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has demonstrated potent anti-tumor activity in B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cells, and its potential to enhance the activity of other anti-cancer agents. The limitations of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects on other kinases.

Future Directions

For the research and development of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide include the evaluation of its efficacy and safety in clinical trials, particularly in patients with relapsed/refractory CLL and NHL. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is also being evaluated in combination with other anti-cancer agents, such as venetoclax and obinutuzumab. Additionally, the development of more potent and selective BTK inhibitors, including 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, is an active area of research in the field of oncology.
In conclusion, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK and potential to enhance the activity of other anti-cancer agents make it an attractive candidate for further evaluation in clinical trials.

Synthesis Methods

The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

IUPAC Name

2-[4-[(3-chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,14(17)19)10-3-5-11(6-4-10)18-9-13-12(16)7-8-20-13/h3-8,18H,9H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSYFLXMRFGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NCC2=C(C=CS2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.